3',4'-dichloro-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
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Description
3',4'-dichloro-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C20H21Cl2NO4S and its molecular weight is 442.35. The purity is usually 95%.
The exact mass of the compound 3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition Potential : A study synthesized new sulfonamides with benzodioxane and acetamide moieties, which were tested for their inhibitory activities against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Biological Screening and Molecular Docking Studies : Another research involved the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety. These compounds were screened against various enzymes and bacterial strains. The synthesized compounds were found to be good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase and α-glucosidase, with some also showing good antibacterial properties (Irshad et al., 2016).
Antibacterial Potential : A study focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The synthesized compounds were tested for their antibacterial activity against various Gram-negative and Gram-positive strains, exhibiting potent therapeutic potential (Abbasi et al., 2016).
Cytotoxic Activity Against Cancer Cell Lines : Research on biphenylsulfonamides with inhibitory action towards transmembrane, tumor-associated carbonic anhydrase IX, showed that these compounds also possess cytotoxic activity against human colon, lung, and breast cancer cell lines (Morsy et al., 2009).
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dichlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4S/c21-17-7-3-14(11-18(17)22)13-1-5-16(6-2-13)28(24,25)23-15-4-8-19-20(12-15)27-10-9-26-19/h1-3,5-7,11,15,19-20,23H,4,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYCQMVKYDMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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